molecular formula C9H14O3 B14488083 9-Hydroxy-5-methyl-3-oxabicyclo[3.3.1]nonan-2-one CAS No. 63626-79-9

9-Hydroxy-5-methyl-3-oxabicyclo[3.3.1]nonan-2-one

Katalognummer: B14488083
CAS-Nummer: 63626-79-9
Molekulargewicht: 170.21 g/mol
InChI-Schlüssel: DXXWMLQADRSXJZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-Hydroxy-5-methyl-3-oxabicyclo[331]nonan-2-one is a bicyclic organic compound with the molecular formula C8H12O3 This compound is characterized by its unique bicyclo[331]nonane framework, which includes an oxygen atom in the ring structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 9-Hydroxy-5-methyl-3-oxabicyclo[3.3.1]nonan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diene with an oxidizing agent to form the bicyclic structure. For example, the reaction of a diene with N-bromosuccinimide in the presence of sodium peroxodisulfate or benzoyl peroxide can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

9-Hydroxy-5-methyl-3-oxabicyclo[3.3.1]nonan-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like N-bromosuccinimide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce new functional groups into the molecule.

Wissenschaftliche Forschungsanwendungen

9-Hydroxy-5-methyl-3-oxabicyclo[3.3.1]nonan-2-one has several scientific research applications, including:

Wirkmechanismus

The mechanism by which 9-Hydroxy-5-methyl-3-oxabicyclo[3.3.1]nonan-2-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include oxidation-reduction reactions and enzyme catalysis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

9-Hydroxy-5-methyl-3-oxabicyclo[3.3.1]nonan-2-one is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. The presence of the hydroxy and methyl groups allows for a wider range of chemical transformations and applications compared to its analogs.

Eigenschaften

CAS-Nummer

63626-79-9

Molekularformel

C9H14O3

Molekulargewicht

170.21 g/mol

IUPAC-Name

9-hydroxy-5-methyl-3-oxabicyclo[3.3.1]nonan-2-one

InChI

InChI=1S/C9H14O3/c1-9-4-2-3-6(7(9)10)8(11)12-5-9/h6-7,10H,2-5H2,1H3

InChI-Schlüssel

DXXWMLQADRSXJZ-UHFFFAOYSA-N

Kanonische SMILES

CC12CCCC(C1O)C(=O)OC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.